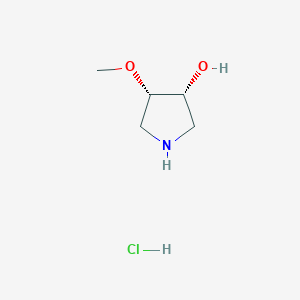

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

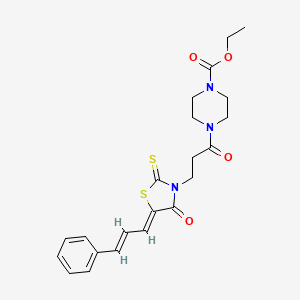

Pyrrolidines, such as “(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride”, are a class of organic compounds characterized by a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of a compound like “(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride” would be determined by the arrangement of its atoms and the stereochemistry of its chiral centers . The “3R,4S” notation indicates the configuration of the chiral centers in the molecule .Scientific Research Applications

1. Pharmacological Profiles of Novel 5-HT2A Receptor Antagonists

A study by Ogawa et al. (2002) examined the pharmacology of R-96544, a compound related to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, revealing its potential as a 5-HT2A receptor antagonist. This compound showed concentration-dependent inhibition of platelet aggregation induced by serotonin, hinting at its potential therapeutic applications in cardiovascular diseases (Ogawa et al., 2002).

2. Potential in Treating Pancreatitis

Another study by Ogawa et al. (2005) on R-102444 and its active metabolite R-96544, also related to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, found that these compounds inhibited the progression of acute and chronic pancreatitis in experimental models. This suggests a possible role for these compounds in treating pancreatitis and implicates the involvement of 5-HT2A receptors in the disease's progression (Ogawa et al., 2005).

3. Synthesis and Receptor Binding Studies

Heindl et al. (2003) conducted research on the synthesis of 4-substituted prolinol derivatives, starting from natural 4-hydroxyproline, which is structurally related to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride. This research provided insights into the preparation of these compounds and their potential in binding to dopamine and serotonin receptors, indicating their possible use in neurological and psychiatric disorders (Heindl et al., 2003).

4. Application in Brain Imaging

Yordanov et al. (2002) developed acyl-protected hydroxylamines for electron paramagnetic resonance (EPR) brain imaging. These compounds, including ones structurally similar to (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride, showed potential as EPR brain imaging agents, opening avenues for their use in neuroimaging and neurological research (Yordanov et al., 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3R,4S)-4-methoxypyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYFNYDVGSRXSM-JBUOLDKXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@H]1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B2922728.png)

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2922729.png)

![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)

![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)

![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)

![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)

![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)

![(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B2922750.png)